molecular formula C34H40ClN3O4 B11817838 Cy 3-Osu

Cy 3-Osu

Cat. No.: B11817838
M. Wt: 590.1 g/mol
InChI Key: KWDMHANYPGHTLW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cy 3-Osu, also known as Cyanine 3-Osu, is a synthetic dye belonging to the cyanine family. Cyanine dyes are widely used in various scientific applications due to their fluorescent properties. This compound is particularly known for its bright orange fluorescence and is commonly used in labeling nucleic acids, proteins, and other biomolecules for imaging and detection purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy 3-Osu is typically synthesized through a series of chemical reactions involving the coupling of a cyanine dye with an N-hydroxysuccinimide (NHS) ester. The process generally involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Cy 3-Osu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in labeled biomolecules that can be used for various imaging and detection applications .

Scientific Research Applications

Cy 3-Osu has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to label nucleic acids, proteins, and other biomolecules.

    Medicine: Employed in diagnostic assays and imaging techniques to detect specific biomolecules and monitor biological processes.

    Industry: Utilized in the development of biosensors and other analytical devices .

Mechanism of Action

Cy 3-Osu exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the visualization and detection of labeled biomolecules. The fluorescence of this compound is influenced by its environment, including factors such as pH, solvent, and the presence of other molecules .

Comparison with Similar Compounds

Cy 3-Osu is part of the cyanine dye family, which includes several other compounds with similar structures and properties. Some of the similar compounds include:

This compound is unique due to its NHS ester group, which allows for efficient labeling of biomolecules through stable amide bond formation. This makes it particularly useful for applications requiring covalent attachment of the dye to target molecules .

Properties

Molecular Formula

C34H40ClN3O4

Molecular Weight

590.1 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride

InChI

InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1

InChI Key

KWDMHANYPGHTLW-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]

Origin of Product

United States

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